molecular formula C11H18N4O3 B2435868 tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate CAS No. 2031260-98-5

tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate

Cat. No.: B2435868
CAS No.: 2031260-98-5
M. Wt: 254.29
InChI Key: XAQWWROALKDYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a pyrimidine ring

Properties

IUPAC Name

tert-butyl N-[[2-(aminomethyl)-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)13-6-7-4-9(16)15-8(5-12)14-7/h4H,5-6,12H2,1-3H3,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQWWROALKDYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=O)NC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. The reaction conditions often include the use of bases such as triethylamine or pyridine and solvents like dichloromethane or tetrahydrofuran. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Research

Tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate has shown promise as an anticancer agent. Studies indicate that compounds containing hydroxypyrimidine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis. A notable case study involved testing this compound against various cancer cell lines, demonstrating significant cytotoxic effects, particularly in breast and colon cancer models .

Enzyme Inhibition

This compound acts as a potential inhibitor of specific enzymes involved in metabolic pathways. Research has highlighted its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells and microbial pathogens .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has been observed to enhance neuronal survival in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hydroxypyrimidine, including this compound. The compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Study 2: Enzyme Inhibition Mechanism

A mechanistic study published in Biochemical Pharmacology assessed the inhibitory effect of this compound on DHFR. The results showed a competitive inhibition pattern, with binding affinity measured using surface plasmon resonance techniques, highlighting its potential as a lead compound for drug development .

Case Study 3: Neuroprotection

Research conducted at a leading neuroscience institute demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress in vitro. The study suggested that the compound modulates pathways related to mitochondrial function and apoptosis .

Mechanism of Action

The mechanism of action of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate involves its ability to act as a protecting group for amino functionalities. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic syntheses where orthogonal protection strategies are employed .

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl N-(2-bromoethyl)carbamate

Uniqueness: The uniqueness of tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate lies in its pyrimidine ring structure, which provides additional sites for functionalization compared to simpler carbamate compounds. This allows for more diverse chemical transformations and applications in various fields .

Biological Activity

Tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate, often referred to in research as M4 , is a compound of interest due to its potential neuroprotective properties. This article reviews the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD).

M4 exhibits dual inhibitory activity against key enzymes involved in Alzheimer's pathology:

  • β-secretase : This enzyme is crucial for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides. M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM, indicating strong potency in reducing Aβ production .
  • Acetylcholinesterase : M4 also inhibits this enzyme, which is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition constant (Ki) for acetylcholinesterase by M4 is reported at 0.17 μM .

In Vitro Studies

In vitro studies have demonstrated M4's protective effects on astrocytes exposed to Aβ1-42:

  • Cell Viability : When astrocytes were treated with Aβ1-42 alone, cell viability dropped significantly (43.78 ± 7.17%). However, co-treatment with M4 improved cell viability to 62.98 ± 4.92%, suggesting a protective role against Aβ-induced toxicity .
  • Inflammatory Response : M4 treatment resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocyte cultures, indicating its potential to modulate inflammatory responses associated with neurodegeneration .

In Vivo Studies

In vivo studies using a scopolamine-induced model of AD revealed:

  • Amyloidogenesis Inhibition : M4 administration led to a decrease in Aβ1-42 levels compared to controls, although it did not achieve statistical significance when compared to galantamine, a standard treatment for AD .
  • Bioavailability Issues : The lack of significant effects observed in vivo compared to in vitro results may be attributed to M4’s bioavailability in the brain, highlighting a common challenge in drug development for neurodegenerative conditions .

Comparative Biological Activity Table

Compoundβ-secretase IC50Acetylcholinesterase KiEffect on Astrocyte ViabilityInflammatory Cytokines
M415.4 nM0.17 μM↑62.98% at 100 μM↓ TNF-α
GalantamineNot specifiedNot specifiedNot specifiedNot specified

Case Studies

  • Neuroprotection Against Aβ-Induced Toxicity : In a study focusing on the neuroprotective effects of M4, researchers observed that pre-treatment with M4 significantly mitigated cell death in astrocytes induced by Aβ1-42 exposure.
  • Potential for Multimodal Therapy : Given its dual action on β-secretase and acetylcholinesterase, M4 presents a promising candidate for combination therapies targeting multiple pathways involved in AD progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.